Cas no 147494-20-0 (methyl 2-amino-6-iodobenzoate)

Methyl 2-amino-6-iodobenzoate is a versatile intermediate in organic synthesis, particularly valued for its iodinated aromatic structure and ester functionality. The compound’s amino and iodo substituents make it a useful precursor for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocycles and pharmaceuticals. Its methyl ester group offers additional reactivity for hydrolysis or transesterification, broadening its utility in derivatization. The product is characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic applications. Its structural features make it particularly relevant in medicinal chemistry and materials science for the development of novel compounds.
methyl 2-amino-6-iodobenzoate structure
methyl 2-amino-6-iodobenzoate structure
Product Name:methyl 2-amino-6-iodobenzoate
CAS No:147494-20-0
MF:C8H8INO2
MW:277.059094429016
MDL:MFCD16036889
CID:2918810
PubChem ID:11011279
Update Time:2025-06-15

methyl 2-amino-6-iodobenzoate Chemical and Physical Properties

Names and Identifiers

    • METHYL 2-AMINO-6-IODOBENZOATE
    • Benzoic acid, 2-aMino-6-iodo-, Methyl ester
    • METHYL2-AMINO-6-IODOBENZOATE
    • 836-448-6
    • SB81686
    • methyl 6-iodoanthranilate
    • WLALCEBDEFFUEC-UHFFFAOYSA-N
    • SCHEMBL1211014
    • EN300-2008403
    • XFA49420
    • 147494-20-0
    • methyl 2-amino-6-iodobenzoate
    • MDL: MFCD16036889
    • Inchi: 1S/C8H8INO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3
    • InChI Key: WLALCEBDEFFUEC-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC(=C1C(=O)OC)N

Computed Properties

  • Exact Mass: 276.95998g/mol
  • Monoisotopic Mass: 276.95998g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 52.3Ų

methyl 2-amino-6-iodobenzoate Pricemore >>

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Alichem
A015008430-250mg
Methyl 2-amino-6-iodobenzoate
147494-20-0 97%
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499.20 USD 2021-06-21
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Additional information on methyl 2-amino-6-iodobenzoate

Recent Advances in the Application of Methyl 2-Amino-6-Iodobenzoate (CAS: 147494-20-0) in Chemical Biology and Pharmaceutical Research

Methyl 2-amino-6-iodobenzoate (CAS: 147494-20-0) is a key intermediate in the synthesis of various bioactive compounds, particularly in the development of pharmaceuticals targeting cancer and infectious diseases. Recent studies have highlighted its utility in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which are pivotal for constructing complex molecular architectures. This compound's unique structural features, including the iodine substituent and ester functionality, make it a versatile building block in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of methyl 2-amino-6-iodobenzoate in the synthesis of novel kinase inhibitors. The researchers employed palladium-catalyzed cross-coupling reactions to introduce diverse aryl and heteroaryl groups at the 6-position, yielding compounds with potent inhibitory activity against EGFR and VEGFR2. The study reported IC50 values in the low nanomolar range, underscoring the potential of this intermediate in oncology drug discovery.

In addition to its role in small molecule drug development, methyl 2-amino-6-iodobenzoate has been utilized in the design of fluorescent probes for biological imaging. A recent ACS Chemical Biology publication (2024) described its incorporation into a turn-on fluorescent sensor for detecting reactive oxygen species (ROS) in live cells. The iodobenzoate moiety served as a quenching group, which upon ROS-induced cleavage, restored fluorescence. This application highlights the compound's utility in chemical biology tools development.

Process chemistry advancements have also been reported for the large-scale production of methyl 2-amino-6-iodobenzoate. A 2023 Organic Process Research & Development article detailed an improved synthetic route starting from 2-amino-6-iodobenzoic acid, featuring a highly efficient esterification protocol with methanol under continuous flow conditions. This method achieved >95% yield with excellent purity, addressing previous challenges in scalability for this important intermediate.

Emerging research suggests potential applications of methyl 2-amino-6-iodobenzoate in radiopharmaceuticals. The iodine atom presents opportunities for radioiodination, as explored in a recent Nuclear Medicine and Biology study (2024) where the compound was used as a precursor for PET tracer development. Preliminary in vivo studies showed favorable pharmacokinetics and tumor uptake when the radioiodinated derivative was tested in xenograft models.

Future research directions for this compound include exploration of its metal-catalyzed C-H activation potential and incorporation into DNA-encoded libraries for drug discovery. The compound's stability and reactivity profile make it particularly attractive for these emerging applications in chemical biology and pharmaceutical research.

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